molecular formula C16H13NO2 B5790392 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Cat. No.: B5790392
M. Wt: 251.28 g/mol
InChI Key: SROVOMIPMPRXBF-UHFFFAOYSA-N
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Description

Significance of Isoxazole-Phenol Hybrid Scaffolds in Modern Chemical Biology and Synthetic Chemistry

The strategy of molecular hybridization, which involves combining two or more bioactive structural units into a single molecule, is a powerful approach in drug discovery. mdpi.com Isoxazole-phenol hybrids exemplify this strategy, uniting the distinct and valuable properties of both the isoxazole (B147169) and phenol (B47542) rings.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govrsc.org The isoxazole ring's structural features allow for various noncovalent interactions with biological targets, such as hydrogen bonding and π-π stacking. symc.edu.cn Its inclusion in a molecule can enhance efficacy and improve pharmacokinetic characteristics. symc.edu.cn Several commercial drugs, including the antibiotic cycloserine, the anti-inflammatory agent valdecoxib, and the antirheumatic drug leflunomide, feature the isoxazole moiety. ijpcbs.comresearchgate.net

Phenol and its derivatives are a class of organic compounds with a hydroxyl group attached to an aromatic ring. wikipedia.org They are widespread in nature and have a long history of use as antimicrobial agents. nih.govresearchgate.net The phenolic hydroxyl group is a strong hydrogen bond donor and can participate in key interactions with enzyme active sites, making it a critical pharmacophore in many therapeutic agents. researchgate.net

By combining these two scaffolds, chemists aim to create hybrid molecules that may exhibit synergistic or novel biological activities, potentially targeting multiple pathways or overcoming resistance mechanisms. mdpi.com The investigation of isoxazole-phenol hybrids is therefore a significant area of research, driven by the quest for new therapeutic agents and molecular probes. symc.edu.cnnih.gov

Historical Context of Isoxazole and Phenolic Derivatives Research

The study of phenolic and isoxazole compounds has deep historical roots, with each class contributing significantly to the development of organic and medicinal chemistry.

Phenolic chemistry dates back to 1834, when Friedlieb Ferdinand Runge first extracted phenol, which he called "Karbolsäure" (carbolic acid), from coal tar. wikipedia.org Its structure was confirmed in 1842, and it was famously used by Joseph Lister in his pioneering work on antiseptic surgery. nih.gov A major milestone in the history of phenolic compounds was the invention of Bakelite, the first synthetic polymer, by Belgian-American chemist Leo Baekeland in 1909. bioimpulse.fr This phenolic resin, formed from the reaction of phenol and formaldehyde, revolutionized multiple industries and marked the dawn of the age of plastics. bioimpulse.fratlasfibre.com

The history of isoxazoles began in the late 19th century. ijpcbs.com Dunstan and Dymond are credited with the first synthesis of an isoxazole ring in 1888. ijpcbs.com However, the most significant early contribution came from Ludwig Claisen, who in 1903 synthesized the parent compound, isoxazole, and extensively studied the chemistry of this heterocyclic system. nih.gov Further foundational work was conducted by Quilico between 1930 and 1946, particularly on the synthesis of isoxazoles from nitrile oxides, a method that remains central to their preparation today. ijpcbs.com

Rationale for Academic Investigation of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

While specific research on this compound is not prominent, the rationale for its investigation can be inferred from studies on structurally similar compounds. The academic interest in novel phenylisoxazole and isoxazolyl-phenol derivatives is primarily driven by the search for new biologically active agents. rsc.org

Research on related structures has uncovered potent activities, providing a strong impetus for synthesizing and evaluating new analogues. For instance, various 4-nitro-3-phenylisoxazole derivatives have been synthesized and found to exhibit significant antibacterial activity. rsc.org Similarly, studies on compounds like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which shares a similar structural arrangement of linked aromatic and heterocyclic rings, have been pursued to evaluate antifungal potential. rsdjournal.org The core phenylisoxazole scaffold is a recurring motif in compounds designed as inhibitors of specific enzymes or as modulators of cellular pathways. nih.gov

Therefore, the academic investigation of this compound would likely be aimed at:

Discovering Novel Bioactivities: Screening the compound against a panel of bacteria, fungi, or cancer cell lines to identify potential therapeutic applications. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Using the compound as part of a larger library to understand how modifications to the phenyl and phenol rings (e.g., the position and nature of substituents) affect biological activity. nih.gov

Exploring New Synthetic Methodologies: Employing the synthesis of this target molecule to develop or refine chemical reactions for creating substituted isoxazoles.

Overview of Research Paradigms and Methodologies Applied to Related Compounds

The synthesis and study of compounds like this compound follow well-established research paradigms.

Synthesis: The most common and versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction. nih.govwikipedia.org This typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. nih.govorganic-chemistry.org For the target molecule, this could involve the cycloaddition of benzonitrile (B105546) oxide with a terminal alkyne derived from 5-methylphenol. Modern synthetic approaches often employ catalysts, such as copper(I), to improve reaction rates and regioselectivity. organic-chemistry.orgnih.gov Alternative and environmentally benign methods utilizing microwave irradiation or ultrasound have also been developed to facilitate the synthesis of isoxazole derivatives. researchgate.netnih.gov

Characterization and Analysis: Once synthesized, the identity and purity of the compound are confirmed using a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure. ijpca.orgmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. rsc.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. researchgate.net

Biological Evaluation: To assess potential bioactivity, the synthesized compound would be subjected to various in vitro assays. This involves testing its effect on microbial growth (antibacterial/antifungal assays) or cell viability (antiproliferative assays against cancer cell lines). nih.govmdpi.com Compounds showing initial promise may undergo further mechanistic studies to identify their specific biological target. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂Calculated
Molecular Weight 251.28 g/mol Calculated
IUPAC Name 5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenolIUPAC Nomenclature
CAS Number Not Available
Melting Point Not Available
Boiling Point Not Available
LogP 4.1Predicted

Note: Physical property data for this specific compound is not widely published. The LogP value is an estimate based on computational models.

Table 2: Examples of Biological Activities in Related Isoxazole Derivatives

Compound Class / DerivativeReported Biological ActivityReference(s)
4-Nitro-3-phenylisoxazole derivativesAntibacterial (against Xanthomonas species) rsc.org
5-Methyl-3-phenylisoxazole-4-carboxylic acidPrecursor for compounds with potential antifungal, antiviral, and antitumor activities. researchgate.net
4-Phenoxy-phenyl isoxazolesAntiproliferative (as ACC inhibitors) nih.gov
Cinnamamide-isoxazole hybridsAntichlamydial, potential antitumor symc.edu.cn
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenolAntifungal (against Rhizopus oryzae) rsdjournal.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-7-8-13(15(18)9-11)16-10-14(17-19-16)12-5-3-2-4-6-12/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROVOMIPMPRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Methyl 2 3 Phenyl 5 Isoxazolyl Phenol and Analogues

Established Synthetic Routes to the Isoxazole (B147169) Moiety

The isoxazole ring is a key structural feature, and its synthesis has been extensively studied. Several reliable methods are available for constructing the 3-phenyl-5-substituted isoxazole core.

Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

One of the most powerful and versatile methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. tandfonline.com This reaction, also known as the Huisgen 1,3-dipolar cycloaddition, allows for the direct formation of the isoxazole ring with good control over regioselectivity.

The general process involves the in situ generation of a nitrile oxide from a precursor, typically an aldoxime, through oxidation. tandfonline.comnih.gov The highly reactive nitrile oxide then readily reacts with a dipolarophile, such as an alkyne, to yield the isoxazole ring. For the synthesis of the target molecule's core, benzaldoxime (B1666162) would be used to generate benzonitrile (B105546) oxide, which then reacts with a suitable alkyne.

Key steps in Nitrile Oxide Cycloaddition:

Generation of Nitrile Oxide: The nitrile oxide intermediate is commonly formed in situ from an aldoxime using mild oxidizing agents. tandfonline.commdpi.com

[3+2] Cycloaddition: The nitrile oxide undergoes a cycloaddition reaction with an alkyne. The regioselectivity of this step is crucial for obtaining the desired 3,5-disubstituted isoxazole. tandfonline.comnih.gov

This method is valued for its efficiency and tolerance of a wide range of functional groups on both the nitrile oxide and the alkyne components. tandfonline.com

Cyclization of β-Keto Esters or Diketones

Another classical and widely used method for preparing 3,5-disubstituted isoxazoles involves the condensation reaction of a 1,3-dicarbonyl compound, such as a β-keto ester or a 1,3-diketone, with hydroxylamine (B1172632). acs.orgbeilstein-journals.org This approach is particularly relevant for synthesizing the 3-phenyl-5-substituted isoxazole core of the target molecule.

The reaction proceeds by nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the isoxazole ring. When an unsymmetrical 1,3-diketone is used, the reaction can potentially yield two regioisomeric isoxazoles. However, the reaction conditions can often be controlled to favor the desired isomer. For instance, reacting 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride is a direct route to 3-phenyl-5-methylisoxazole.

A study reported a selective [3+2]-cycloaddition reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water, providing an environmentally friendly route to 3,4,5-trisubstituted isoxazoles. chemrxiv.org

Chalcone-Based Cyclization Approaches

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including isoxazoles. orientjchem.orgresearchgate.net The synthesis of isoxazoles from chalcones involves a two-step process. First, the chalcone (B49325) is synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone. nih.govresearchgate.net

In the second step, the resulting chalcone undergoes a cyclization reaction with hydroxylamine hydrochloride, typically in an alkaline medium. nih.govrasayanjournal.co.in This reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the isoxazoline (B3343090) ring, followed by oxidation or elimination to yield the aromatic isoxazole. This method is particularly useful for creating 3,5-diaryl-substituted isoxazoles. researchgate.net

PrecursorReagentKey Reaction TypeProduct Moiety
Aldoxime + AlkyneOxidizing Agent[3+2] Nitrile Oxide CycloadditionIsoxazole
1,3-DiketoneHydroxylamineCondensation/CyclizationIsoxazole
ChalconeHydroxylamineCondensation/CyclizationIsoxazole

Strategies for Phenol (B47542) Moiety Construction and Substitution

The synthesis of the 5-methyl-2-(isoxazolyl)phenol portion of the molecule requires precise control over the substitution pattern on the aromatic ring. Methodologies that allow for regioselective functionalization are paramount.

Ortho-Directed Lithiation and Coupling Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

For the synthesis of the target molecule, the hydroxyl group of a phenol (or a protected derivative) can act as a DMG. The phenol is first protected, for example, as a carbamate, which is a highly effective DMG. researchgate.net Treatment with a strong base like n-butyllithium results in the formation of an aryllithium species specifically at the ortho position. This nucleophilic intermediate can then be reacted with an electrophile to introduce the isoxazole ring or a precursor to it. This method ensures that the isoxazole moiety is introduced exclusively at the position ortho to the hydroxyl group. nih.govamanote.com

General Scheme for Directed Ortho-Metalation:

Protection: The phenolic hydroxyl group is converted into a suitable DMG.

Lithiation: The protected phenol is treated with an organolithium reagent to generate the ortho-lithiated species.

Electrophilic Quench: The aryllithium intermediate is reacted with an appropriate electrophile.

Deprotection: The DMG is removed to reveal the free phenol.

Regioselective Functionalization of Phenols

Achieving the desired substitution pattern on the phenol ring, specifically the placement of the methyl group at the 5-position and the isoxazole at the 2-position relative to the hydroxyl group, requires careful regioselective control. tandfonline.com While DoM effectively controls the ortho-substitution, the placement of other substituents relies on the inherent directing effects of the functional groups already present on the ring. chemrxiv.orgfigshare.com

StrategyKey FeatureTarget Position
Directed Ortho-MetalationUse of a Directing Metalation Group (DMG) to guide lithiation.Ortho to the DMG.
C-H FunctionalizationDirect conversion of C-H bonds to C-C or C-X bonds.Ortho or para to existing activating groups.

Coupling Methodologies for Isoxazole-Phenol Linkage

The construction of the bond between the isoxazole and phenol rings is a critical step in the synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. This can be achieved through various modern synthetic reactions, including palladium-catalyzed cross-coupling reactions and direct C-H activation strategies.

Suzuki, Stille, and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds between aromatic and heteroaromatic rings. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide (like a triflate). wikipedia.orgwikipedia.org

The Suzuki reaction utilizes an organoboron species, typically a boronic acid or ester, coupled with a halide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For the synthesis of the target isoxazole-phenol structure, this could theoretically be approached in two ways:

Coupling of a 5-halo-3-phenylisoxazole derivative with a (2-hydroxy-4-methylphenyl)boronic acid.

Coupling of a 5-isoxazolylboronic acid derivative with a 2-halo-5-methylphenol.

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the catalyst. wikipedia.orgmdpi.com The choice of ligands, base, and solvent is crucial for the success of the coupling, especially when dealing with functionalized substrates like phenols, which can potentially inhibit the reaction. nih.govorganic-chemistry.org

The Stille reaction employs an organotin reagent (organostannane) as the coupling partner for the organic halide. wikipedia.org Similar to the Suzuki reaction, it proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The synthesis could involve reacting a 5-(tributylstannyl)-3-phenylisoxazole with a 2-halo-5-methylphenol. researchgate.netthieme-connect.com While effective, the high toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

The table below summarizes the key components for these cross-coupling reactions.

Reaction Organometallic Reagent (R¹) Electrophile (R²-X) Catalyst Key Features
Suzuki Arylboronic acid or esterAryl or vinyl halide/triflatePalladium complexUses stable, non-toxic boronic acids; tolerates many functional groups. wikipedia.orgmdpi.com
Stille Organostannane (e.g., Aryl-SnBu₃)Aryl or vinyl halide/triflatePalladium complexStannanes are stable to air and moisture, but are highly toxic. wikipedia.orgnih.gov

Direct Arylation and Heterocyclization Strategies

More recent and atom-economical approaches bypass the need to pre-functionalize both coupling partners. These include direct arylation and de novo construction of the heterocyclic ring.

Direct Arylation involves the palladium-catalyzed coupling of a C-H bond of one aromatic partner with an aryl halide. researchgate.netnih.gov Research has demonstrated the successful direct C-H arylation of isoxazoles at the 5-position with aryl iodides. researchgate.netnih.gov In this context, one could envision the coupling of 3-phenylisoxazole (B85705) with a 2-iodo-5-methylphenol. The reaction typically requires a palladium catalyst, a ligand, and a silver salt as an activator. researchgate.net Conversely, direct arylation of unfunctionalized phenols has also been reported, providing another potential route. rsc.org

Heterocyclization Strategies build the isoxazole ring from acyclic precursors that already contain the necessary phenyl and phenol moieties. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netnih.gov For the target molecule, this would involve the reaction of a benzonitrile oxide (derived from benzaldoxime) with a (2-hydroxy-4-methylphenyl)acetylene. Another classical approach is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govijpca.org In this case, a 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione would be cyclized with hydroxylamine to yield the desired 2-(3-phenyl-5-isoxazolyl)phenol (B1347687) core.

Derivatization and Structural Modification Strategies for this compound

Once the core structure of this compound is synthesized, further modifications can be made to its three main components: the phenyl ring, the isoxazole ring, and the phenolic hydroxyl group. Such derivatizations are essential for exploring structure-activity relationships in various applications. mdpi.comrsc.org

Introduction of Substituents on the Phenyl Ring

The phenyl ring at the 3-position of the isoxazole can be readily modified by starting with substituted precursors. For instance, using a substituted benzaldehyde (B42025) or benzonitrile oxide in the heterocyclization step allows for the introduction of a wide array of functional groups. Studies on related phenylisoxazole structures have shown the successful incorporation of various substituents. nih.govrsc.org

The table below lists examples of substituents that can be introduced onto the phenyl ring and the typical starting materials used for synthesis.

Substituent (on Phenyl Ring) Example Precursor for Synthesis Reference
Fluoro (F) or Trifluoromethyl (CF₃)4-Fluorobenzaldehyde nih.gov
Chloro (Cl) or Bromo (Br)4-Chlorobenzaldehyde or 4-Bromobenzaldehyde ijpca.orgresearchgate.net
Methoxy (OCH₃)4-Methoxybenzaldehyde researchgate.net
Nitro (NO₂)4-Nitrobenzaldehyde ijpca.orgrsc.org
Cyano (CN)4-Cyanobenzaldehyde nih.gov
Methyl (CH₃)4-Methylbenzaldehyde researchgate.net

Modifications of the Isoxazole Ring

The isoxazole ring itself is a versatile scaffold that allows for structural modifications. mdpi.comresearchgate.net While the target compound has a hydrogen at the 4-position, this position can be functionalized. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) or bromine (Br₂) can produce 4-halo-isoxazoles. organic-chemistry.org Furthermore, studies have reported the palladium-catalyzed direct arylation at the C4-position of the isoxazole ring. clockss.orgresearchgate.net The synthesis of 4-nitro-3-phenylisoxazole derivatives has also been achieved, highlighting the potential for introducing electron-withdrawing groups directly onto the heterocycle. rsc.org

Phenolic Hydroxyl Group Derivatization (e.g., Esterification, Etherification)

The phenolic hydroxyl group is a key functional handle for derivatization, allowing for the formation of esters and ethers. These modifications can alter the molecule's polarity, solubility, and binding interactions.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting the phenoxide (formed by treating the phenol with a base like cesium carbonate) with an alkyl halide. nih.gov This method can be used to introduce a variety of alkyl or substituted alkyl chains. Propargyl ethers, formed using propargyl bromide, are also useful as they introduce a terminal alkyne that can be used in subsequent click chemistry reactions. scispace.com

Esterification: Esters can be formed by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For analytical purposes, derivatization of phenols with reagents like 2-sulfobenzoic anhydride has been shown to proceed efficiently, demonstrating the feasibility of this transformation. researchgate.netnih.gov

The table below outlines common derivatization reactions for the phenolic hydroxyl group.

Derivative Type Reaction Reagents Reference
Ether Williamson Ether SynthesisAlkyl halide (e.g., iodoalkane), Base (e.g., Cs₂CO₃) nih.gov
Ester AcylationAcyl chloride or anhydride, Base (e.g., pyridine, DMAP) researchgate.netnih.gov
Propargyl Ether EtherificationPropargyl bromide, Base scispace.com

These derivatization strategies provide a comprehensive toolkit for the structural diversification of this compound, enabling the fine-tuning of its chemical characteristics for various scientific investigations.

Novel Synthetic Approaches and Catalyst Development

The construction of the isoxazole core, particularly 3,5-disubstituted variants, is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org The development of novel catalysts has been pivotal in improving the efficiency, selectivity, and scope of this transformation.

Historically, metal catalysts have played a significant role. Copper(I)-catalyzed cycloadditions, often considered a "click chemistry" approach, provide a reliable route to 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides. nih.goveresearchco.com This method is valued for its operational simplicity and high regioselectivity. nih.gov Palladium-catalyzed Sonogashira coupling, followed by a 1,3-dipolar cycloaddition, has also been employed to create isoxazoles in a one-pot, three-component reaction. rsc.org Furthermore, gold, silver, and iron catalysts have been successfully used in the cyclization of alkynyl oxime ethers or from homopropargylic alcohols to yield various substituted isoxazoles. researchgate.netnih.gov

More recently, research has shifted towards developing metal-free synthetic routes and employing more benign catalysts. rsc.org Hypervalent iodine compounds, for instance, have emerged as effective catalysts for the intramolecular oxidative cycloaddition of aldoximes, providing an efficient pathway to fused isoxazole derivatives. mdpi.com Mechanistic studies indicate that a hydroxy(aryl)iodonium tosylate, generated in situ, acts as the key catalytic species. mdpi.com Lewis acids like aluminum trichloride (B1173362) have also been used to promote isoxazole synthesis, avoiding the need for often toxic and expensive transition metals. nih.gov

The table below summarizes various catalytic systems used in the synthesis of isoxazole analogues.

Catalyst SystemReactantsKey FeaturesReference
Copper(I)Terminal Alkynes, Nitrile OxidesHigh regioselectivity, "click chemistry" approach. nih.gov
Palladium(0)Acid Chlorides, Terminal AlkynesOne-pot, three-component synthesis. rsc.org
IronPropargylic AlcoholsUninterrupted four-step sequence. nih.gov
Hypervalent IodineAlkyne-tethered AldoximesMetal-free, efficient intramolecular cycloaddition. mdpi.com
Aluminum Trichloride2-Methylquinolines, AlkynesTransition-metal-free, Lewis acid catalysis. nih.gov

Green Chemistry and Sustainable Synthesis Techniques

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing isoxazoles. bohrium.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Ultrasound irradiation has been identified as a powerful tool in the green synthesis of isoxazole-based molecules. mdpi.com Sonochemical methods can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating. mdpi.com This technique has been successfully applied to one-pot, multi-component reactions, often using water as a solvent, which minimizes the reliance on volatile organic compounds (VOCs). rsc.orgmdpi.com For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved under ultrasound irradiation without any catalyst, offering advantages of mild reaction conditions and easier work-up. nih.gov

The use of sustainable and non-toxic reaction media is another cornerstone of green isoxazole synthesis. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and urea, have proven to be effective media for the one-pot synthesis of 3,5-disubstituted isoxazoles and isoxazolines. acs.orgacs.org A key advantage of DESs is their potential for recovery and reuse over multiple cycles without a significant drop in reaction yield, which greatly improves the sustainability of the process. acs.org Other green approaches include using agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), often under solvent-free conditions. nih.gov

The following table highlights several green synthetic methods for isoxazole analogues.

Green TechniqueSolvents/CatalystsAdvantagesReference
Ultrasonic IrradiationWater, Acetonitrile/H₂O, Solvent-freeShorter reaction times, high yields, reduced energy use. mdpi.com
Deep Eutectic SolventsCholine Chloride:UreaRecyclable media, avoids hazardous solvents. nih.govacs.org
Agro-waste CatalystWEOFPA/GlycerolUse of renewable resources, solvent-free conditions. nih.gov
Water as SolventTEMPOEnvironmentally benign oxidant and solvent system. rsc.org

Chemo- and Regioselective Synthesis Optimization

Control over chemo- and regioselectivity is critical in the synthesis of specifically substituted isoxazoles like this compound. The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes can potentially yield two regioisomers (3,4- and 3,5-disubstituted). The development of methods that selectively produce one isomer over the other is a primary goal.

For the synthesis of 3,5-disubstituted isoxazoles, copper(I) catalysis has proven to be highly regioselective. nih.gov Similarly, reactions involving the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents are fundamental for controlling the substitution pattern. acs.org

Recent studies have focused on developing novel strategies to achieve high selectivity. For example, an efficient regioselective approach to novel functionalized bis(isoxazoles) was developed based on the heterocyclization of electrophilic alkenes, followed by SNAr reactions of the resulting 5-nitroisoxazoles with various bis(nucleophiles). nih.gov This method allows for smooth and regioselective reactions to obtain the desired products in good yields. nih.gov Another facile synthetic route for regioselectively preparing 3- or 5-fluoroalkyl-substituted isoxazoles was developed from fluoroalkyl ynones and binucleophiles. acs.org

The choice of reactants and catalysts is paramount in directing the outcome of the reaction. The [2+3] cycloaddition between nitrile oxides and captodative olefins has been shown to be highly regioselective, leading specifically to 5-substituted amino-isoxazoles. ulusofona.pt These reactions can be significantly accelerated using microwave irradiation without altering the regiochemical outcome. ulusofona.pt

Molecular Structure, Conformation, and Theoretical Investigations of 5 Methyl 2 3 Phenyl 5 Isoxazolyl Phenol

Advanced Spectroscopic Characterization for Structural Elucidation

The precise elucidation of the molecular structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol relies on a combination of advanced spectroscopic methods. Each technique provides unique insights into the connectivity, conformation, and electronic environment of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and conformational details of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural assignment.

In a related compound, 3-phenyl-5-(m-tolyl)isoxazole, the isoxazole (B147169) proton appears as a singlet at 6.82 ppm in the ¹H NMR spectrum (CDCl₃) rsc.org. The aromatic protons of the phenyl and tolyl groups typically appear in the range of 7.26 to 7.89 ppm rsc.org. For this compound, one would expect distinct signals for the methyl group protons, the protons on the phenolic ring, and the protons on the phenyl ring. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. In 3-phenyl-5-(m-tolyl)isoxazole, the carbon atoms of the isoxazole ring resonate at distinct chemical shifts, with the C-H carbon appearing around 97.3 ppm rsc.org. The quaternary carbons of the isoxazole ring and the phenyl-substituted carbons show signals at lower fields rsc.org. For the target molecule, characteristic shifts would be expected for the methyl carbon, the carbons of the phenol (B47542) ring (including the hydroxyl- and isoxazolyl-substituted carbons), and the carbons of the phenyl and isoxazole rings.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Phenyl-Isoxazole Scaffolds

Carbon Atom3,5-diphenylisoxazole (ppm) rsc.org3-phenyl-5-(m-tolyl)isoxazole (ppm) rsc.org
Isoxazole-C497.497.3
Isoxazole-C3162.9162.8
Isoxazole-C5170.3170.5
Phenyl-C (ipso, attached to C3)128.8128.8
Phenyl-C (ortho)126.7126.7
Phenyl-C (meta)129.0129.0
Phenyl-C (para)130.1129.9

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule. For a closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, experimental FT-IR and Laser-Raman spectra have been recorded and analyzed in detail nih.gov.

The FT-IR spectrum of such molecules is characterized by several key absorption bands. The phenolic O-H stretching vibration is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings are expected in the 1600-1450 cm⁻¹ region nih.gov. The C-O stretching of the phenol group would likely be observed in the 1260-1180 cm⁻¹ range.

Raman spectroscopy provides complementary information. In the Raman spectrum of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, characteristic bands for the isoxazole ring and phenyl ring vibrations are observed nih.gov. These vibrational analyses, often supported by computational calculations, allow for a detailed assignment of the observed spectral bands to specific molecular motions.

Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) offers valuable structural information.

For related 3,5-disubstituted isoxazoles, HRMS-ESI (m/z) has been used to confirm the protonated molecule [M+H]⁺ rsc.org. The fragmentation of the phenol moiety often involves the loss of CO to form a stable cyclopentadienyl cation nist.gov. The isoxazole ring is known to undergo characteristic cleavage. A common pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring, followed by further fragmentation. The fragmentation of the target molecule would likely involve initial loss of small, stable molecules and characteristic cleavages of both the phenol and isoxazole rings, providing clues to the connectivity of the molecular structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the specific title compound is not available, studies on related molecules like 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine reveal important structural features of the phenyl-isoxazole core nih.gov.

In the solid state, the planarity of the isoxazole ring and the dihedral angles between the isoxazole ring and the attached phenyl and phenol rings are key conformational parameters. These angles are determined by a balance of electronic effects (conjugation) and steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π–π stacking between the aromatic rings, play a crucial role in the crystal packing nih.govscielo.org.za. Such interactions dictate the macroscopic properties of the solid material.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of complex organic molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid and 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide geometric parameters and vibrational frequencies that are in good agreement with experimental data nih.goviucr.orgresearchgate.net.

Such calculations for this compound would allow for the determination of its stable conformation by optimizing bond lengths, bond angles, and dihedral angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure and reactivity. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity nih.goviucr.orgresearchgate.net. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in similar phenolic compounds, the HOMO is often localized on the phenol ring, indicating its electron-donating nature, while the LUMO may be distributed across the conjugated system including the isoxazole and phenyl rings nih.gov.

Interactive Data Table: Calculated Frontier Orbital Energies for a Related Isoxazole Compound

Parameter6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole iucr.orgresearchgate.net
EHOMO -5.8170 eV
ELUMO -0.8904 eV
Energy Gap (ΔE) 4.9266 eV

These theoretical studies provide a deeper understanding of the intrinsic properties of the molecule, which are essential for interpreting experimental results and predicting its behavior.

HOMO-LUMO Analysis and Energy Gap Determination

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more polarizable, has higher chemical reactivity, and is more prone to electronic transitions. nih.gov For aromatic and heterocyclic compounds like this compound, Density Functional Theory (DFT) calculations, often using the B3LYP functional, are employed to compute these orbital energies. ajchem-a.comaksaray.edu.tr

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which is activated by the hydroxyl and methyl groups. The LUMO is likely distributed across the phenyl-isoxazole moiety, which acts as the electron-acceptor part of the molecule. The calculated energy gap provides insights into the intramolecular charge transfer (ICT) that can occur within the molecule upon electronic excitation. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a molecule of this type, calculated using DFT/B3LYP methods.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.45
LUMO EnergyELUMO--2.15
Energy GapΔEELUMO - EHOMO4.30
Ionization PotentialI-EHOMO6.45
Electron AffinityA-ELUMO2.15
Chemical Hardnessη(I - A) / 22.15
Chemical SoftnessS1 / (2η)0.23
Electrophilicity Indexω(I + A)² / (8η)4.41
Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. nih.govlibretexts.org The ESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values.

Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and favorable for electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, the ESP map would reveal several key features:

Negative Potential (Red): The most negative regions are expected around the oxygen atom of the phenolic hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring. These electronegative atoms concentrate electron density, making them primary sites for interacting with electrophiles or forming hydrogen bonds as acceptors. nih.govresearchgate.net

Positive Potential (Blue): The most positive region would be localized on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor.

Neutral/Intermediate Potential (Green/Yellow): The phenyl and methyl groups, being largely nonpolar, would exhibit near-neutral potential.

This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method allows for the quantitative evaluation of hyperconjugative interactions, which are key to understanding molecular stability. semanticscholar.org

The most significant aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater charge delocalization. nih.gov

For this compound, key NBO interactions would likely include:

Delocalization from the lone pairs (LP) of the phenolic oxygen atom to the antibonding π* orbitals of the aromatic ring.

Interactions between the lone pairs of the isoxazole heteroatoms (N and O) and the antibonding orbitals of the adjacent phenyl and phenol rings.

π → π* interactions between the aromatic rings.

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations Note: This table presents plausible interactions and stabilization energies for the subject molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O) of Phenolπ* (C-C) of Phenol Ring~20.5n → π
LP (N) of Isoxazoleπ (C-C) of Phenyl Ring~15.2n → π
π (C-C) of Phenol Ringπ (C-C) of Isoxazole Ring~25.8π → π
π (C-C) of Phenyl Ringπ (C-C) of Isoxazole Ring~22.4π → π*

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum calculations provide insights into the static electronic structure of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. acu.edu.in MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule flexes, rotates, and changes its shape in a simulated environment (e.g., in a solvent like water). nih.gov

MD simulations can be used to:

Explore the potential energy surface to identify low-energy, stable conformers.

Analyze the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions.

Understand how the molecule's conformation changes in response to its environment, which is crucial for predicting how it will fit into a biological receptor. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized molecules can be predicted, thereby accelerating the drug discovery process. nih.gov

To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., anti-inflammatory or anticancer IC50 values). nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links a combination of these descriptors to the observed activity. A good QSAR model will have high internal consistency (cross-validated R²) and strong predictive power for an external test set of compounds. mdpi.comresearchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. sdiarticle3.comresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of its biological target. nih.gov

The process involves placing the 3D structure of the ligand, this compound, into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on their energetic favorability. mdpi.com

Key interactions that would be analyzed include:

Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl, methyl, and phenol rings can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding site.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔGbind), typically in kcal/mol. nih.gov A more negative value indicates a stronger, more favorable interaction between the ligand and the receptor. These predictions are used to rank different compounds and prioritize them for experimental testing. mdpi.com For instance, docking studies on isoxazole derivatives against targets like Acetyl-CoA carboxylase or various kinases have shown that specific substitutions can significantly enhance binding affinity. nih.gov

Table 3: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target Note: These results are illustrative and depend on the specific protein target.

ParameterValue/Description
Protein TargetExample: Phosphoinositide 3-kinase (PI3Kα)
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesVal851, Lys802, Met922, Trp780
Hydrogen BondsPhenolic -OH with Val851 backbone
Hydrophobic InteractionsPhenol ring with Met922; Phenyl ring with Trp780
π-π StackingIsoxazole ring with Tyr836
Interaction Motif Characterization

Detailed research findings and data tables regarding the interaction motif characterization of this compound are not available in the reviewed scientific literature.

Biological Activity and Mechanistic Studies of 5 Methyl 2 3 Phenyl 5 Isoxazolyl Phenol Pre Clinical and in Vitro Focus

Investigation of Molecular Target Interactions

Understanding how a compound interacts with specific molecular targets is fundamental to elucidating its biological function. For isoxazole-phenol derivatives, research has centered on their interactions with enzymes and receptors, as well as broader protein-ligand profiling.

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade, making them significant targets for anti-inflammatory drug development. Phenolic compounds are known to interfere with these pathways. researchgate.netmdpi.com Isoxazole (B147169) derivatives have also been investigated as inhibitors of these enzymes.

Research into various isoxazole derivatives has demonstrated significant inhibitory potential against the 5-LOX enzyme. nih.gov For instance, a series of synthesized isoxazole compounds showed a dose-dependent inhibition of the 5-LOX pathway. nih.gov Similarly, certain phenolic compounds have been identified as dual inhibitors of both COX-2 and 5-LOX, a desirable characteristic for anti-inflammatory agents. nih.gov Studies on 3,5-di-tert-butyl phenol (B47542) derivatives revealed that substituents on the benzene ring significantly influence both COX-2 and 5-LOX inhibitory activity. nih.gov While direct studies on 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol are not extensively documented, the known activity of both the isoxazole and phenol moieties suggests a strong potential for interaction with and inhibition of COX and LOX enzymes. researchgate.netnih.govnih.gov

Table 1: 5-LOX Inhibitory Activity of Selected Isoxazole Derivatives
Compound5-LOX IC50 (μM)Reference
Isoxazole Derivative C38.47 nih.gov
Isoxazole Derivative C510.48 nih.gov

The estrogen receptor (ER) is a crucial target in the therapy of hormone-dependent cancers, such as breast cancer. nih.gov A variety of nonsteroidal compounds, including those with an isoxazole scaffold, have been evaluated as ligands for the estrogen receptor-alpha (ERα). nih.gov The 3,5-bis(4-hydroxyphenyl)-isoxazole framework can mimic the steroidal core of estradiol, allowing it to bind to the ERα ligand-binding domain (ERα-LBD). nih.gov

In competitive binding assays, a series of 4-(substituted styryl/alkenyl)-3,5-bis(4-hydroxyphenyl)isoxazoles all demonstrated significant affinity for the ERα-LBD, with relative binding affinity (RBA) values ranging from less than 1% to 16.4% of estradiol. nih.gov The highest affinity was observed for a derivative with a 4-hydroxystyryl group. nih.gov Molecular docking studies of other isoxazole-containing scaffolds have identified key amino acid interactions within the ER binding cavity, such as with Arg 394, Glu 353, and Asp 351, which are responsible for agonist or antagonist activity. thieme-connect.comthieme-connect.com These findings suggest that the isoxazolyl-phenol structure is a promising pharmacophore for developing selective estrogen receptor modulators. thieme-connect.comthieme-connect.com

Table 2: Relative Binding Affinities (RBA) of Selected Isoxazole Derivatives for ERα-LBD
CompoundStructureRBA (%) vs. EstradiolReference
4h4-(4-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole16.4 nih.gov
4i4-(3-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole8.7 nih.gov

Beyond specific enzymes and receptors, molecular docking simulations have been employed to investigate the binding modes of isoxazole derivatives with other key proteins implicated in disease. For example, the binding of a 3,5-diarylisoxazole derivative (compound 26) to Ribosomal protein S6 kinase beta-1 (S6K1), a protein involved in prostate cancer, has been explored. nih.gov These in silico studies provide a detailed view of the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound within the protein's binding site. nih.gov Such analyses are crucial for structure-based drug design and for understanding the polypharmacology of the isoxazole scaffold.

Elucidation of Mechanism of Action in In Vitro Models

In vitro models, particularly cell-based assays, are invaluable for deciphering the downstream cellular consequences of a compound's interaction with its molecular targets. Studies on isoxazole-phenol derivatives have revealed their ability to modulate fundamental cellular processes.

Apoptosis Induction and Cell Cycle Arrest: A hallmark of many anticancer agents is the ability to induce programmed cell death (apoptosis) and halt the cell division cycle. nih.gov A study on a series of 4-phenoxy-phenyl isoxazoles demonstrated that these compounds could induce apoptosis in MDA-MB-231 breast cancer cells. semanticscholar.org Furthermore, these derivatives caused a significant arrest of the cell cycle in the G0/G1 phase. semanticscholar.org For instance, treatment with compound 6g increased the proportion of cells in the G0/G1 phase from 55.32% to 79.97%. semanticscholar.org This indicates an interference with the molecular machinery that governs cell cycle progression.

Table 3: Effect of Isoxazole Derivative 6l on Cell Cycle Distribution in MDA-MB-231 Cells
Treatment Concentration (μM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control53.3231.1515.53 semanticscholar.org
0.165.4820.1714.35 semanticscholar.org
0.272.1516.5411.31 semanticscholar.org
0.481.939.898.18 semanticscholar.org

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is essential for cell proliferation and development, and its abnormal activation is linked to various cancers, particularly colorectal cancer. nih.govnih.gov Research has led to the discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (compound S11) as a potential inhibitor of this pathway. nih.govresearchgate.netdntb.gov.ua This compound was identified through structural simplification of the natural product carnosic acid. nih.gov The proposed mechanism involves the disruption of the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), which in turn inhibits β-catenin-dependent gene transcription. nih.gov This highlights the potential of the isoxazolyl-phenyl scaffold to modulate oncogenic signaling pathways.

The biological effects of phenolic compounds are often mediated through their influence on complex intracellular signaling cascades. nih.gov Phenols can modulate a broad range of inflammation-associated pathways, including those involving nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt. nih.gov By acting on these upstream signaling molecules, compounds like this compound can influence the expression of numerous downstream genes that regulate inflammation, cell survival, and proliferation. The modulation of these cascades represents a key mechanism through which the diverse biological activities of phenolic compounds are exerted. nih.gov

Subcellular Localization Studies

Detailed experimental studies determining the specific subcellular localization of this compound are not extensively available in the current body of scientific literature. The distribution of a compound within a cell is influenced by its physicochemical properties, such as lipophilicity, size, and charge. Given the phenolic and bi-aryl nature of this molecule, it would likely exhibit significant membrane permeability. However, without empirical data from fluorescence microscopy or cellular fractionation studies, its accumulation in specific organelles such as mitochondria, the endoplasmic reticulum, or the nucleus remains speculative.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the isoxazole class of compounds, SAR investigations have provided valuable insights into how structural modifications influence their therapeutic effects. nih.govresearchgate.net The core structure of this compound features three key components amenable to modification: the substituted phenol ring, the 3-phenyl substituent on the isoxazole ring, and the isoxazole core itself.

Impact of Substituents on Biological Potency

The biological activity of phenolic isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. mdpi.com Research on various isoxazole-containing molecules has demonstrated that even minor changes can lead to significant shifts in efficacy and target selectivity.

The methyl (-CH₃) and hydroxyl (-OH) groups on the phenol ring are critical. The hydroxyl group, in particular, is a key feature for antioxidant activity and can participate in hydrogen bonding with biological targets. The methyl group's position influences the electronic properties and steric profile of the phenolic ring.

The following table summarizes SAR findings from studies on various isoxazole derivatives, illustrating the influence of different substituents on a range of biological activities.

Compound Series Substituent & Position Observed Effect on Biological Activity Activity Type
N-phenyl-5-carboxamidyl IsoxazolesDichloro-phenyl substitutionIncreased anticancer activity. espublisher.comAnticancer
Pyridinyl-4,5-2H-isoxazolesHydrophobic groups on phenyl ringPotent antiproliferative activity. nih.govAnticancer
4,5-diphenyl-4-isoxazolinesSulfonylmethyl group at para-position of phenyl ringMost potent analgesic and anti-inflammatory agent in the series. nih.govAnalgesic / Anti-inflammatory
3-methyl-isoxazolo[5,4-d]isoxazol-3-yl aryl methanonesChloro or bromo on phenyl ringSignificant anti-inflammatory activity and COX-2 selectivity. nih.govAnti-inflammatory
PhenylisoxazolesMethoxy, dimethyl amino, bromine on C-5 phenyl ringEnhanced antibacterial activity. ijpca.orgAntibacterial
PhenylisoxazolesNitro, chlorine on C-3 phenyl ringEnhanced antibacterial activity. ijpca.orgAntibacterial

These examples from related compounds underscore the principle that substituents on the phenyl rings of isoxazole derivatives are key determinants of their biological profiles. For this compound, the unsubstituted phenyl at the 3-position provides a baseline structure from which substitutions could be explored to enhance specific activities.

Conformational Effects on Binding and Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. This compound possesses significant conformational flexibility due to the single bonds connecting the three ring systems. Rotation can occur around:

The C-C bond linking the phenol ring to the C5 position of the isoxazole.

The C-C bond linking the phenyl ring to the C3 position of the isoxazole.

The relative orientation of the phenolic hydroxyl group and the bulky isoxazole substituent is of particular importance. In substituted phenols, syn and anti orientations between the hydroxyl group and an adjacent alkyl substituent can lead to distinct stable conformers. researchgate.net In the case of this compound, the large isoxazole ring at the ortho position to the hydroxyl group likely creates a significant energy barrier to rotation. This could result in a preferred, low-energy conformation that dictates how the molecule presents its key binding features (like the hydrogen-donating hydroxyl group) to a receptor or enzyme active site.

Oxidative Stress Modulation Research

Phenolic compounds are a major class of antioxidants known for their ability to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This can lead to cellular damage and is implicated in numerous disease states. The structure of this compound, containing a phenolic hydroxyl group, strongly suggests it has the potential to act as an antioxidant and modulate oxidative stress.

Free Radical Scavenging Mechanisms

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the scavenging of free radicals. This process typically occurs via one of two main pathways: Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic compound (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.

ArOH + R• → ArO• + RH

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process. First, the phenol loses a proton to become a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical. This pathway is highly dependent on the pH and solvent. nih.gov

Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻

For both mechanisms, the process generates a phenoxyl radical (ArO•). The efficiency of the antioxidant is highly dependent on the stability of this resulting radical. A more stable phenoxyl radical is less likely to propagate further radical chain reactions. The stability of the phenoxyl radical from this compound would be influenced by:

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic phenol ring.

Substituent Effects: The electron-donating methyl group and the large, aromatic isoxazolyl-phenyl substituent can further help to stabilize the radical. The presence of a bulky substituent at the ortho position to the hydroxyl group can provide steric hindrance, potentially increasing the stability of the phenoxyl radical and enhancing antioxidant activity. frontiersin.org

Antioxidant Pathway Engagement

The antioxidant potential of this compound is attributed to its phenolic nature. Phenolic compounds are well-documented antioxidants that can neutralize free radicals, such as reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. frontiersin.orgnih.gov The primary mechanism of antioxidant activity for phenols is through hydrogen atom donation from the hydroxyl (-OH) group attached to the aromatic ring. nih.gov This process scavenges free radicals, thereby terminating damaging chain reactions.

Antioxidant Activity of Structurally Related Compounds

Compound ClassAssayObserved ActivityReference
Isoxazole DerivativesDPPH Radical ScavengingDemonstrated significant in vitro antioxidant activity. nih.gov
Phenolic CompoundsDPPH and ABTS AssaysShowed strong correlation between phenolic content and antioxidant activity. mdpi.com
Caffeic Acid Amides (Phenolic)Inhibition of Microsomal Lipid PeroxidationExhibited promising antioxidant activity at micromolar levels. nih.gov

Mechanistic Studies in Non-Human In Vivo Models (e.g., Enzyme Metabolism in Microsomes)

Mechanistic studies in non-human in vivo models, particularly using liver microsomes, are crucial for understanding the metabolic fate of a compound. researchgate.net Liver microsomes contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govnih.gov For a compound like this compound, these enzymes are expected to play a central role in its biotransformation.

Metabolic Stability and Pathway Characterization (e.g., Isoxazole Ring Scission)

Metabolic stability is a critical parameter that determines the half-life and exposure of a compound in the body. researchgate.netnih.govnih.gov In vitro studies with liver microsomes from rats, mice, and humans are commonly used to assess this. nih.gov For compounds containing an isoxazole ring, a key metabolic pathway can be the scission or opening of this ring. nih.govresearchgate.net

Research on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, has shown that its biotransformation to the active metabolite involves an NADPH-dependent N-O bond cleavage catalyzed by cytochrome P450 enzymes, particularly CYP1A2. nih.gov This ring-opening is not a simple hydrolysis but a complex enzymatic process. nih.govresearchgate.net It is plausible that this compound could undergo a similar metabolic fate. Another potential pathway involves the oxidation of the methyl group on the isoxazole ring, a mechanism identified in other phenyl methyl-isoxazole derivatives. nih.gov

Biotransformation Research

Biotransformation research aims to identify the specific metabolites formed from a parent compound. For this compound, several biotransformation reactions are conceivable based on its structure.

Phase I Reactions: These are typically oxidation, reduction, or hydrolysis reactions.

Aromatic Hydroxylation: The phenyl ring could be hydroxylated by CYP enzymes.

Methyl Group Oxidation: The methyl group on the phenol ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Isoxazole Ring Scission: As discussed, cleavage of the isoxazole ring is a likely pathway. nih.govresearchgate.net

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation or Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate.

Potential Metabolic Pathways for Isoxazole-Phenol Compounds

Metabolic PathwayEnzymes Involved (Predicted)Description of TransformationReference for Similar Compounds
Isoxazole Ring ScissionCytochrome P450 (e.g., CYP1A2)Cleavage of the N-O bond in the isoxazole ring to form an open-chain metabolite. nih.govresearchgate.net
Methyl Group OxidationCytochrome P450Oxidation of the 5'-methyl group on the isoxazole moiety. nih.gov
Phenolic Glucuronidation/SulfationUGTs/SULTsConjugation of the phenolic hydroxyl group to facilitate excretion. nih.gov

Antimicrobial and Antifungal Mechanistic Research (In Vitro Models)

The combination of a phenol and an isoxazole moiety suggests potential antimicrobial and antifungal properties. Phenolic compounds are known for their broad-spectrum antimicrobial activities, while isoxazole derivatives have been specifically investigated for their antifungal effects. nih.govmdpi.commdpi.com

Bacterial and Fungal Growth Inhibition Mechanisms

The mechanisms by which this compound may inhibit bacterial and fungal growth are likely twofold, stemming from its constituent parts.

Phenolic Mechanism: Phenolic compounds can exert their antimicrobial effect through various mechanisms, including the disruption of the cell membrane's integrity, which leads to the leakage of intracellular components. frontiersin.org They can also inhibit essential bacterial enzymes and interfere with nucleic acid synthesis. mdpi.com The lipophilicity of the phenol allows it to partition into the bacterial cell membrane.

Isoxazole Mechanism: In fungi, a key target for many antifungal agents is the ergosterol biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane. Certain heterocyclic compounds, including azoles, inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol production. nih.gov It is plausible that the isoxazole moiety in the target compound could interfere with this or other essential fungal pathways. Studies on other isoxazole derivatives have confirmed their antifungal activity against various fungal species. mdpi.com

Membrane Integrity and Biofilm Formation Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. frontiersin.orgnih.gov Phenolic compounds have been investigated for their ability to both inhibit biofilm formation and eradicate existing biofilms. nih.govmdpi.com

The mechanism often involves the disruption of quorum sensing, which is the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com By interfering with quorum sensing signals, phenolic compounds can prevent the establishment of biofilms. Furthermore, the membrane-disruptive properties of phenols can compromise the integrity of bacterial cells within the biofilm. frontiersin.org Studies on phenolic compounds like carvacrol and thymol have demonstrated a significant reduction in biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Therefore, it is hypothesized that this compound could exhibit similar anti-biofilm activities.

Chemical Biology and Drug Discovery Research Aspects of 5 Methyl 2 3 Phenyl 5 Isoxazolyl Phenol Pre Clinical/conceptual

Identification of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol as a Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The identification of this compound as a potential chemical probe stems from the broader investigation of the isoxazole (B147169) scaffold in medicinal chemistry. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them a rich source for the discovery of new biological modulators.

The utility of a compound as a chemical probe is determined by several factors, including its potency, selectivity, and the availability of a well-defined mechanism of action. For this compound, initial screening assays against various biological targets would be the first step in its validation as a chemical probe. The specific biological activities and targets for this compound are still under active investigation in many research laboratories.

Key Characteristics for a Chemical Probe:

CharacteristicDescriptionRelevance to this compound
Potency The concentration of the compound required to elicit a specific biological response.To be determined through in vitro assays against specific targets.
Selectivity The ability of the compound to interact with a specific target over other related targets.To be assessed through profiling against a panel of related proteins or pathways.
Mechanism of Action The specific molecular interaction through which the compound produces its effect.To be elucidated through biochemical and cellular studies.
Cellular Activity The ability of the compound to exert its effect in a cellular context.To be confirmed through cell-based assays.

Design Principles for Lead Compound Optimization

Once a "hit" compound like this compound is identified from a screening campaign, it often requires optimization to improve its drug-like properties. This process, known as lead optimization, is guided by several design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. fiveable.medanaher.com

Structure-activity relationship (SAR) studies are fundamental to this process. patsnap.com For this compound, medicinal chemists would systematically modify the different parts of the molecule—the phenol (B47542) ring, the methyl group, the phenyl ring, and the isoxazole core—to understand how these changes affect its biological activity. danaher.com

Potential Modifications for SAR Studies:

Phenol Ring: Altering the position of the hydroxyl and methyl groups or introducing other substituents (e.g., halogens, methoxy groups) to probe interactions with the target protein.

Phenyl Ring: Introducing substituents on the phenyl ring to explore additional binding pockets and improve properties like solubility.

Isoxazole Core: While generally less modified, bioisosteric replacement of the isoxazole ring with other five-membered heterocycles could be explored to fine-tune electronic properties and metabolic stability.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling play a crucial role in guiding these modifications, allowing for a more rational approach to lead optimization. patsnap.com

Rational Design Strategies for Targeted Therapeutic Interventions

Rational drug design utilizes the three-dimensional structure of the biological target to guide the design of new drug candidates. fiveable.me This approach is particularly effective when the target of this compound is a protein with a known crystal structure.

For instance, if the compound is found to inhibit a particular kinase, its binding mode can be modeled or determined experimentally through X-ray crystallography. This structural information would reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. This knowledge allows for the rational design of new analogs with improved affinity and selectivity. For example, the phenol group might form a critical hydrogen bond with the protein, while the phenyl group could be modified to better fit into a hydrophobic pocket.

Key Rational Design Approaches:

Design StrategyDescription
Structure-Based Drug Design Utilizes the 3D structure of the target to design molecules with high affinity and selectivity. fiveable.me
Fragment-Based Drug Discovery Small molecular fragments that bind to the target are identified and then grown or linked to create a more potent lead.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity to guide the design of new molecules.

Prodrug Concepts for Modified Delivery or Activation (e.g., Isoxazole ring opening for active metabolite generation)

A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and half-life, or to target its action to specific tissues.

For this compound, the isoxazole ring presents an interesting opportunity for prodrug design. The N-O bond in the isoxazole ring is susceptible to reductive cleavage under certain biological conditions, leading to the opening of the ring. This can unmask new functional groups, potentially leading to an active metabolite. This approach has been explored for other isoxazole-containing compounds.

Another prodrug strategy for this molecule could involve modification of the phenolic hydroxyl group. Esterification or etherification of the phenol can mask its polarity, potentially improving oral absorption. These modifications would then be cleaved by enzymes in the body (e.g., esterases) to release the active parent drug.

Synergy Studies with Other Molecular Entities in Research Models

In many complex diseases, such as cancer, targeting a single pathway is often insufficient due to the activation of resistance mechanisms. Combination therapy, where two or more drugs with different mechanisms of action are used together, can overcome this limitation and lead to synergistic effects.

In a research setting, this compound could be evaluated in combination with other therapeutic agents in various disease models. For example, if the compound is found to inhibit a specific signaling pathway in cancer cells, it could be tested in combination with standard-of-care chemotherapeutic agents or other targeted therapies.

Hypothetical Synergy Study in a Cancer Model:

CompoundMechanism of ActionExpected Synergistic Effect
This compound Inhibition of Pathway XIncreased cancer cell killing and reduced tumor growth when combined.
Standard Chemotherapy Agent DNA Damage

These studies would typically be conducted in cancer cell lines initially, followed by in vivo studies in animal models to confirm the synergistic effects and assess the potential for clinical translation.

An in-depth examination of the advanced analytical methodologies is crucial for understanding the behavior, fate, and purity of the chemical compound this compound. The structural complexity of this molecule, featuring a phenolic ring, a methyl group, and a phenyl-substituted isoxazole ring, necessitates sophisticated analytical approaches for its detection and characterization, particularly in complex research matrices. This article explores the key analytical techniques employed in the research and development of this compound.

Future Research Directions and Emerging Areas for 5 Methyl 2 3 Phenyl 5 Isoxazolyl Phenol Research

Exploration of Novel Biological Targets for Isoxazole-Phenol Hybrids

The isoxazole (B147169) ring system is a cornerstone in a wide array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgrsc.org This broad spectrum suggests that isoxazole derivatives can interact with a multitude of biological targets. daneshyari.com Future research on 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol and its analogues should focus on systematically exploring novel molecular targets to uncover new therapeutic applications.

Initial studies on related isoxazole structures have already identified several key targets. For instance, different isoxazole derivatives have shown inhibitory activity against COX-2, the cancer-related protein Hsp90, and the receptor tyrosine kinase c-Met. nih.gov The development of multi-targeted therapies is an emerging trend in drug discovery, and isoxazole-phenol hybrids are well-suited for this approach. rsc.org Investigations could systematically screen derivatives of this compound against panels of kinases, proteases, and nuclear receptors to identify novel and potent inhibitors for various diseases.

Potential Biological Target ClassSpecific Examples of Known Targets for IsoxazolesAssociated Disease AreaReference
EnzymesCyclooxygenase-2 (COX-2), Diacylglycerol O-acyltransferase 1 (DGAT1), Tyrosine Kinase c-MetInflammation, Obesity, Cancer nih.gov
Heat Shock ProteinsHeat shock protein 90 (Hsp90)Cancer nih.gov
Nucleic AcidsDNA (inhibition of synthesis)Cancer nih.gov
Receptorsα1-adrenergic receptorHypertension nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties of novel compounds and guiding experimental work. researchgate.net Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been successfully applied to other isoxazole derivatives to investigate their geometric structure, charge transport capabilities, and optoelectronic properties. worldscientific.comworldscientific.com

These theoretical studies can calculate key parameters such as the energy gap (Eg) between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for predicting a molecule's reactivity and electronic behavior. researchgate.net For this compound, computational modeling can be used to:

Predict its three-dimensional conformation and electronic properties.

Simulate its interaction with potential biological targets through molecular docking. researchgate.net

Guide the rational design of derivatives with enhanced activity or selectivity by modeling the effects of different substituents on the core structure.

Estimate properties relevant to materials science, such as ionization potential, electron affinity, and reorganization energy, to assess its potential in electronic applications. worldscientific.comworldscientific.com

Computational MethodApplication in Isoxazole ResearchPredicted PropertiesReference
Density Functional Theory (DFT)Ground-state geometry optimization, electronic structure analysis.HOMO-LUMO energy gap, ionization potential, electron affinity. researchgate.networldscientific.comworldscientific.com
Time-Dependent DFT (TD-DFT)Analysis of excited states and optical properties.Absorption and emission wavelengths, intramolecular charge transfer. worldscientific.comworldscientific.com
Molecular DockingSimulation of ligand-protein binding.Binding affinity, interaction modes with biological targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These technologies can analyze vast datasets to identify complex structure-activity relationships that are not apparent through traditional analysis. zenodo.org For a scaffold like this compound, AI and ML can be pivotal in several ways.

Generative models can design vast virtual libraries of novel derivatives, exploring a much wider chemical space than is possible through manual design. nih.gov Predictive ML models, trained on existing data for isoxazoles and phenols, can then screen these virtual compounds to predict their biological activity, toxicity, and pharmacokinetic profiles. daneshyari.comzenodo.org This process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. springernature.com Furthermore, active learning, a subfield of ML, can intelligently select which new compounds to test to gain the most information, making the experimental process more efficient, especially when working with limited data. nih.gov

Development of High-Throughput Screening Methodologies for Derivative Libraries

Given the potential to generate large libraries of derivatives from the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. HTS allows for the rapid evaluation of thousands of compounds against a specific biological target. nih.gov HTS technologies have already been instrumental in identifying active compounds from isoxazole-based libraries. daneshyari.com

Future efforts should focus on creating and validating cell-based and biochemical assays relevant to the targets identified through computational and biological studies. For example, if a derivative is predicted to be a kinase inhibitor, an HTS-compatible kinase activity assay would be required. The synthesis of derivative libraries can be achieved through various established methods for isoxazole formation, enabling the creation of a diverse set of molecules for screening. rsc.orgnih.gov The results from HTS campaigns would provide crucial data for building the predictive AI/ML models discussed previously, creating a powerful feedback loop for discovery.

Applications in Materials Science (Conceptual, as a building block for functional materials)

Beyond its biological potential, the this compound structure is a candidate for the development of novel functional materials. Both the phenol (B47542) and isoxazole moieties have properties that are attractive for materials science. Phenolic compounds are well-known building blocks for polymers and resins, while isoxazole derivatives have shown potential as semiconducting materials. worldscientific.comworldscientific.comnih.gov

Theoretical studies on other isoxazole-phenol hybrids have indicated their potential in optoelectronics. worldscientific.comworldscientific.com DFT calculations have revealed that these molecules can exhibit significant intra-molecular charge transfer (ICT) upon photoexcitation, a key process for many optoelectronic devices. worldscientific.comworldscientific.com Some derivatives have been identified as promising hole transport materials, which are essential components in devices like Organic Light Emitting Diodes (OLEDs). worldscientific.com Furthermore, certain isoxazoles display high first hyperpolarizability values, suggesting they could be candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing. worldscientific.com Future research could involve synthesizing this compound and its derivatives to experimentally measure these properties and validate computational predictions.

PropertyRelevanceFinding in Related IsoxazolesReference
Hole/Electron MobilityCharge transport in semiconductors.Some derivatives show higher hole mobility, making them good hole transport contenders. worldscientific.comworldscientific.com
Intramolecular Charge Transfer (ICT)Mechanism for light emission and absorption.Comprehensible ICT from HOMO to LUMO is observed. worldscientific.comworldscientific.com
Nonlinear Optical (NLO) ResponseApplications in photonics and optical switching.First hyperpolarizability values significantly larger than the reference material urea. worldscientific.comworldscientific.com
PhotodynamicsStability and reactivity upon light exposure.Ultrafast ring-opening can occur upon photoexcitation. acs.org

The phenol group in this compound provides a reactive site for polymerization. Phenolic compounds are precursors to robust polymers like phenol-formaldehyde resins, which are known for their thermal stability and chemical resistance. researchgate.net It is conceivable that this compound could be used as a monomer or a functional additive in polymer synthesis.

By incorporating this compound into a polymer backbone, it may be possible to create functional composites with enhanced properties. mdpi.com For example, the resulting polymer might exhibit improved thermal stability or inherent antioxidant properties due to the phenolic moiety. mdpi.com Such materials could find applications as high-performance plastics, coatings, or as precursors for creating porous carbon materials with specialized applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the isoxazole ring. For example, 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes is a common strategy. Optimization may include varying catalysts (e.g., Cu(I)), solvents (DMF or EtOH), and temperature (80–120°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the phenolic product . Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key signals: phenolic -OH (~5 ppm), methyl groups (~2.3 ppm), and aromatic protons (6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.12).
  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves the 3D structure, confirming regiochemistry of the isoxazole and phenol substituents .

Advanced Research Questions

Q. How can researchers address contradictions in structural assignments between synthetic batches or isomers?

  • Methodological Answer : Positional isomers (e.g., 4-methyl vs. 5-methyl substitution on the phenol ring) may arise during synthesis. To resolve discrepancies:

  • Perform NOESY/ROESY NMR to assess spatial proximity of methyl groups to aromatic protons.
  • Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT-optimized structures) .
  • Use HPLC-MS/MS to detect trace impurities or byproducts, ensuring batch-to-batch consistency.

Q. What experimental designs are recommended for evaluating the bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or isoxazole rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For cytotoxicity, use MTT assays on mammalian cell lines.
  • Molecular Docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, referencing PubChem-derived 3D conformers .

Q. How can thermal and oxidative stability be systematically assessed for this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td) under nitrogen/air atmospheres (heating rate: 10°C/min).
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Reactivity Screening : Test susceptibility to oxidation (H₂O₂, UV light) or hydrolysis (pH 1–13 buffers) to identify labile functional groups .

Q. What computational strategies are effective for modeling intermolecular interactions of this compound in supramolecular assemblies?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study hydrogen bonding (phenolic -OH to isoxazole N/O).
  • Crystal Packing Analysis : Use Mercury software to visualize π-π stacking between phenyl rings and calculate lattice energies .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior or solubility limitations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.